molecular formula C18H13N7O2 B2847063 N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351607-73-2

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2847063
M. Wt: 359.349
InChI Key: JXTOBCBETBYAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.



Physical And Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Anti-Alzheimer and Anti-COX2 Properties

Compounds related to N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been studied for their potential in treating Alzheimer's disease and as COX2 inhibitors. A study by Attaby et al. (2009) synthesized several heterocyclic compounds with promising results in these areas (Attaby, Fattah, Shaif, & Elsayed, 2009).

Antiviral Activities

Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This suggests potential antiviral applications for compounds related to N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Activity

Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, a class closely related to the chemical , displayed notable antitumor activity on human breast adenocarcinoma cell lines. This indicates potential applications in cancer research and treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Privileged Structures in Drug Design

Wermuth (2011) discussed the use of pyridazine scaffolds, similar to the compound , as privileged structures in drug design, noting their additional interaction possibilities and improved properties compared to phenyl rings. This highlights the significance of such compounds in medicinal chemistry (Wermuth, 2011).

Synthesis and Antimicrobial Activities

A study by Fahim et al. (2021) explored the synthesis of novel heterocycles, including derivatives of pyrazolo[5,1-c][1,2,4]triazines, which exhibit antimicrobial and anticancer activities. This research showcases the potential of related compounds in addressing microbial infections and cancer (Fahim, Tolan, Awad, & Ismael, 2021).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves speculating on potential future research directions, applications, or improvements to the synthesis of the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O2/c26-17-9-7-14(21-24-17)12-2-4-13(5-3-12)20-18(27)15-6-8-16(23-22-15)25-11-1-10-19-25/h1-11H,(H,20,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOBCBETBYAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.